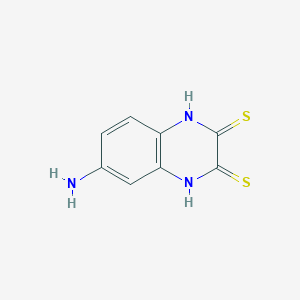
Nona-3,8-diene-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-3,8-diene-2,5-dione is an organic compound characterized by its unique bicyclic structure. This compound belongs to the class of α,β-unsaturated ketones and is known for its reactivity and versatility in various chemical reactions. Its structure consists of a nine-membered ring with two double bonds and two ketone groups, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nona-3,8-diene-2,5-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene under high-pressure cycloaddition conditions followed by thermal cycloreversion yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of high-pressure reactors and efficient catalysts can enhance the reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Nona-3,8-diene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures with additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bonds in the compound allow for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium-catalyzed Heck reactions are often employed for arylation of the double bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce diols. Substitution reactions can introduce various aryl or alkyl groups into the molecule.
Applications De Recherche Scientifique
Nona-3,8-diene-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of Nona-3,8-diene-2,5-dione involves its electrophilic ketone groups, which can react with nucleophiles. The double bonds in the compound also participate in various addition reactions. These properties make it a versatile intermediate in organic synthesis, allowing for the formation of complex molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[4.4]nona-3,8-diene-2,7-dione
- Spiro[4.4]nona-2,7-diene-1,6-dione
- Bicyclo[3.3.1]nona-3,7-diene-2,6-dione
Uniqueness
Nona-3,8-diene-2,5-dione is unique due to its specific arrangement of double bonds and ketone groups, which confer distinct reactivity patterns compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry .
Propriétés
| 81880-18-4 | |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
nona-3,8-diene-2,5-dione |
InChI |
InChI=1S/C9H12O2/c1-3-4-5-9(11)7-6-8(2)10/h3,6-7H,1,4-5H2,2H3 |
Clé InChI |
ILCHOHPULDOEHI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC(=O)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


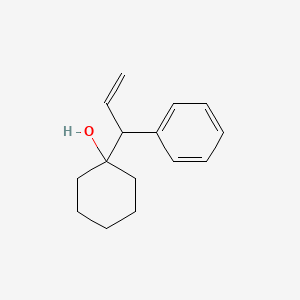
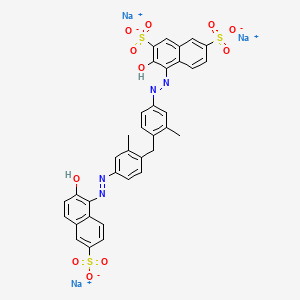


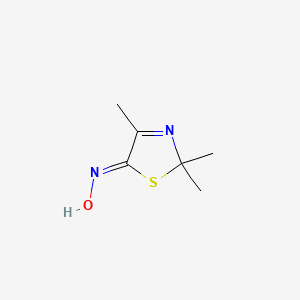
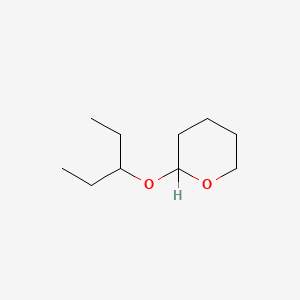
![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)
